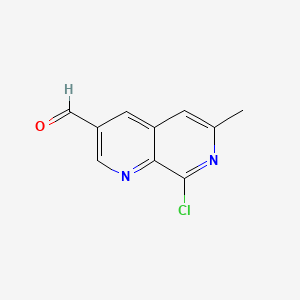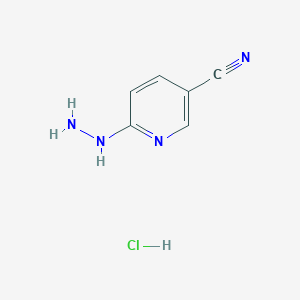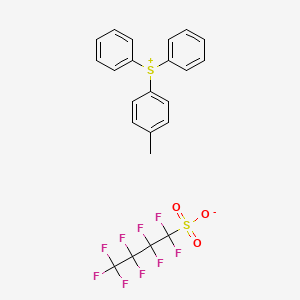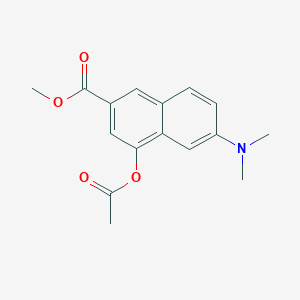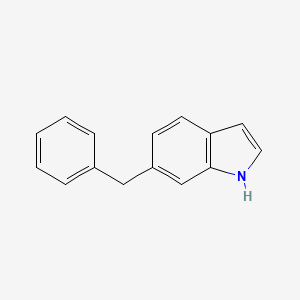![molecular formula C9H16N4 B13934533 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine CAS No. 867008-10-4](/img/structure/B13934533.png)
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine typically involves the condensation of an imidazole derivative with a piperidine derivative. One common method involves the reaction of 1H-imidazole with 4-chloromethylpiperidine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a modulator of specific receptors.
Mécanisme D'action
The mechanism of action of 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of metabotropic glutamate receptors (mGluR2), influencing neurotransmission and potentially providing therapeutic benefits in the treatment of psychosis . The compound may also interact with other receptors and enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines: These compounds also contain an imidazole ring and a piperidine ring but differ in their substitution patterns.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a similar imidazole ring but has different functional groups attached.
Uniqueness: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
867008-10-4 |
|---|---|
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H16N4/c10-8-1-5-13(6-2-8)7-9-11-3-4-12-9/h3-4,8H,1-2,5-7,10H2,(H,11,12) |
Clé InChI |
UIVIPMPRAQIEGF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


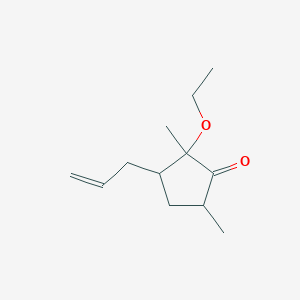
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
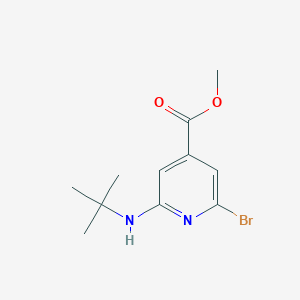
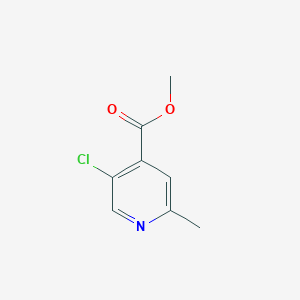
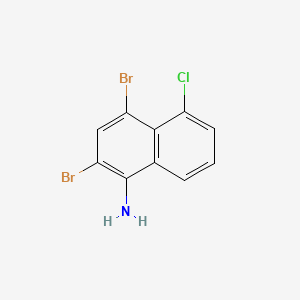
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
